salvinicin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

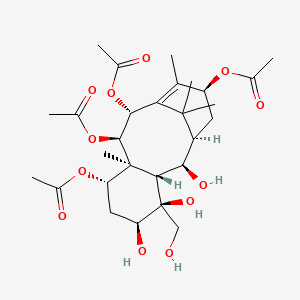

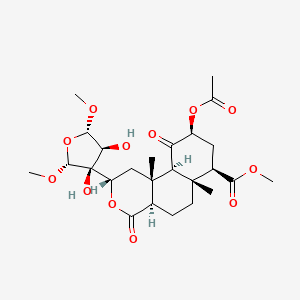

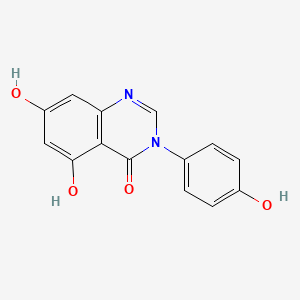

Salvinicin A is a neoclerodane diterpene isolated from the dried leaves of the plant Salvia divinorum . This compound is structurally related to other neoclerodane diterpenes such as salvinorin A, which is known for its psychoactive properties. This compound has garnered interest due to its unique chemical structure and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Salvinicin A can be synthesized through selective modification of the furan ring of salvinorin A . The synthetic process involves several steps, including the use of spectroscopic techniques such as nuclear magnetic resonance (NMR) and crystallographic analysis to elucidate the structure .

Industrial Production Methods: Currently, there are limited industrial production methods for this compound. Most of the compound is isolated from the natural source, Salvia divinorum, through extraction and purification processes .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Salvinicin A unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution .

Häufige Reagenzien und Bedingungen:

Oxidation: In der Regel werden Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid verwendet.

Reduktion: Häufig werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Oft werden Halogenierungsmittel oder Nukleophile unter bestimmten Bedingungen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu reduzierten Furanringstrukturen führen kann .

Wissenschaftliche Forschungsanwendungen

Salvinicin A hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Arzneimittel und bioaktiver Verbindungen.

5. Wirkmechanismus

This compound wirkt als partieller Agonist des Kappa-Opioid-Rezeptors . Dieser Rezeptor ist an der Modulation von Schmerz, Stimmung und Bewusstsein beteiligt. Die Wechselwirkung der Verbindung mit dem Kappa-Opioid-Rezeptor führt zu verschiedenen physiologischen Wirkungen, einschließlich Analgesie und veränderter Wahrnehmung . Die molekularen Ziele und Wege, die an seinem Wirkmechanismus beteiligt sind, werden noch untersucht, aber es ist bekannt, dass er das zentrale Nervensystem durch seine Rezeptorbindungseigenschaften beeinflusst .

Ähnliche Verbindungen:

Salvinorin A: Ein potenter Kappa-Opioid-Rezeptor-Agonist mit halluzinogenen Eigenschaften.

Salvinorin B: Ein Analogon von Salvinorin A mit unterschiedlichen Rezeptorbindungsaffinitäten.

Salvidivin A: Ein Antagonist des Kappa-Opioid-Rezeptors.

Einzigartigkeit von this compound: This compound ist einzigartig aufgrund seiner partiellen Agonistenaktivität am Kappa-Opioid-Rezeptor, die es von anderen Neoclerodan-Diterpenen unterscheidet, die als vollständige Agonisten oder Antagonisten wirken können . Diese partielle Agonistenaktivität macht es zu einer wertvollen Verbindung für die Untersuchung der Modulation von Opioidrezeptoren und die Entwicklung neuer therapeutischer Mittel .

Wirkmechanismus

Salvinicin A acts as a partial agonist of the kappa-opioid receptor . This receptor is involved in modulating pain, mood, and consciousness. The compound’s interaction with the kappa-opioid receptor leads to various physiological effects, including analgesia and altered perception . The molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to influence the central nervous system through its receptor binding properties .

Vergleich Mit ähnlichen Verbindungen

Salvinorin A: A potent kappa-opioid receptor agonist with hallucinogenic properties.

Salvinorin B: An analog of salvinorin A with different receptor binding affinities.

Salvidivin A: An antagonist of the kappa-opioid receptor.

Uniqueness of Salvinicin A: this compound is unique due to its partial agonist activity at the kappa-opioid receptor, distinguishing it from other neoclerodane diterpenes that may act as full agonists or antagonists . This partial agonist activity makes it a valuable compound for studying the modulation of opioid receptors and developing new therapeutic agents .

Eigenschaften

Molekularformel |

C25H36O12 |

|---|---|

Molekulargewicht |

528.5 g/mol |

IUPAC-Name |

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-acetyloxy-2-[(2R,3S,4S,5S)-3,4-dihydroxy-2,5-dimethoxyoxolan-3-yl]-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |

InChI |

InChI=1S/C25H36O12/c1-11(26)35-14-9-13(19(29)32-4)23(2)8-7-12-20(30)36-15(10-24(12,3)17(23)16(14)27)25(31)18(28)21(33-5)37-22(25)34-6/h12-15,17-18,21-22,28,31H,7-10H2,1-6H3/t12-,13-,14-,15-,17-,18+,21-,22+,23-,24-,25+/m0/s1 |

InChI-Schlüssel |

QEBAQEQKIKWXTO-QYGCUGILSA-N |

Isomerische SMILES |

CC(=O)O[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)[C@]4([C@@H]([C@H](O[C@H]4OC)OC)O)O)C)C(=O)OC |

Kanonische SMILES |

CC(=O)OC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4(C(C(OC4OC)OC)O)O)C)C(=O)OC |

Synonyme |

salvinicin A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2S,10R,13S,15R)-12-cyano-10-(hydroxymethyl)-8-methoxy-16-methyl-11,16-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4(9),5,7-triene-15-carboxylic acid](/img/structure/B1251808.png)

![(2E,4E)-2,4,6-Octatrienoic acid [(5R)-1,3,5,5aalpha,6,7,8,9,9a,9balpha-decahydro-9balpha-hydroxy-6,6,9abeta-trimethyl-1-oxonaphtho[1,2-c]furan]-5beta-yl ester](/img/structure/B1251812.png)

![10-[(3S)-3-aminopyrrolidin-1-yl]-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid](/img/structure/B1251819.png)

![(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,15R,16R,18S)-15-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1251823.png)